

# CAS number for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

**Cat. No.:** B1321581

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate** (CAS: 188781-08-0)

## Abstract

This technical guide provides a comprehensive overview of **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate**, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. The document details its fundamental physicochemical properties, outlines a detailed synthetic methodology grounded in established chemical principles, explores its chemical reactivity, and discusses its significant applications as a scaffold in drug discovery and organic synthesis. Safety protocols and handling procedures are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.

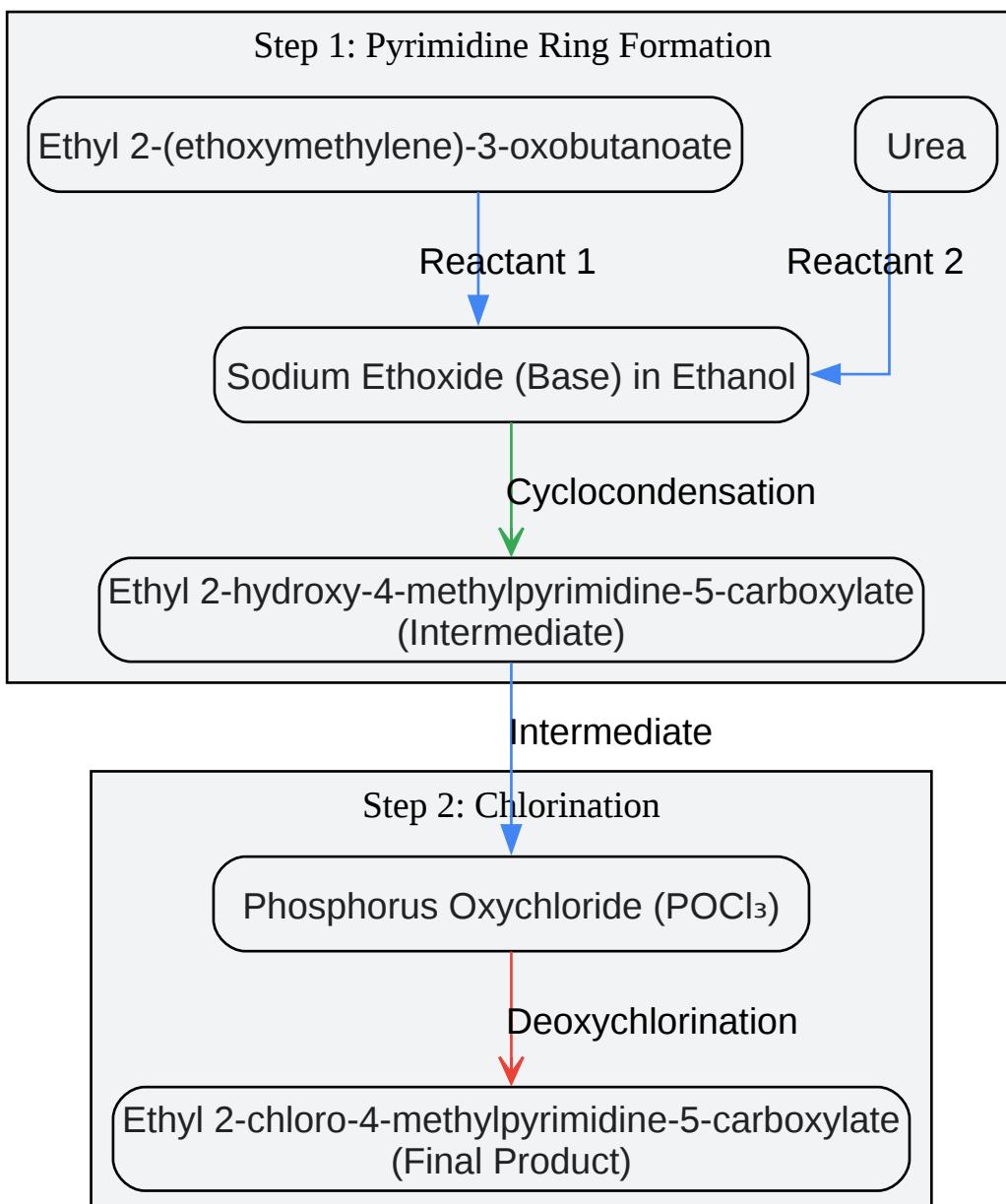
## Compound Identification and Physicochemical Properties

**Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate** is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biologically active molecules. Its unique arrangement of a reactive chloro group, a methyl substituent, and an ethyl ester moiety makes it a highly valuable and versatile building block in synthetic chemistry.

## Chemical Identifiers

| Identifier        | Value                                                         | Source                                                      |
|-------------------|---------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 188781-08-0                                                   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 200.62 g/mol                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| IUPAC Name        | ethyl 2-chloro-4-methylpyrimidine-5-carboxylate               | <a href="#">[2]</a>                                         |
| Synonyms          | 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine                | <a href="#">[1]</a>                                         |
| PubChem CID       | 21220624                                                      | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| InChIKey          | XJNJPQSXRUCIB-UHFFFAOYSA-N                                    | <a href="#">[2]</a> <a href="#">[3]</a>                     |

## Physicochemical Data


| Property           | Value                             | Notes                                                                                                                                                              |
|--------------------|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance         | Off-white crystalline powder.     | Some sources may describe it as a slightly yellow liquid, which could indicate impurities or different crystalline forms <a href="#">[1]</a> <a href="#">[3]</a> . |
| Purity             | ≥ 95% (as determined by HPLC)     | <a href="#">[1]</a>                                                                                                                                                |
| Aqueous Solubility | Limited (0.9-4.5 mg/mL)           | The hydrophobic pyrimidine core and ethyl ester group limit water solubility <a href="#">[3]</a> .                                                                 |
| Boiling Point      | ~302.7 °C (Estimated)             | <a href="#">[3]</a>                                                                                                                                                |
| Thermal Stability  | Stable up to approximately 250°C. | Beyond this temperature, thermal decomposition is initiated <a href="#">[3]</a> .                                                                                  |
| Storage Conditions | Store refrigerated at 0-8°C.      | Recommended for maintaining long-term stability and purity <a href="#">[1]</a> .                                                                                   |

## Synthesis and Reaction Mechanism

The synthesis of substituted pyrimidines often relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or related species. For **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate**, a common and logical approach involves the cyclocondensation reaction to form the core pyrimidine ring, followed by chlorination.

## Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from readily available precursors. The key is the formation of the 2-hydroxypyrimidine intermediate, which is then converted to the target 2-chloro derivative. This is a standard and reliable transformation in heterocyclic chemistry, as the hydroxyl group at the 2-position of a pyrimidine ring exists in tautomeric equilibrium with the pyrimidone form, which can be readily chlorinated.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate**.

## Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

- Rationale: This step employs a classic pyrimidine synthesis. Sodium ethoxide acts as a base to facilitate the condensation reaction between urea and the  $\beta$ -keto ester derivative. Ethanol

is an ideal solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

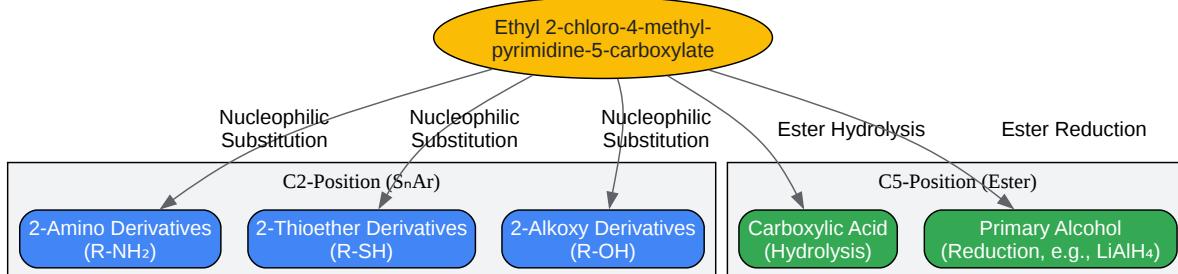
- Procedure:

1. To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add urea (1.0 equivalent).
2. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
3. Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise to the mixture.
4. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
5. Upon completion, cool the mixture to room temperature and then place it in an ice bath.
6. Neutralize the mixture by the slow addition of acetic acid or dilute HCl until the pH is approximately 6-7.
7. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then cold ethanol.
8. Dry the solid under vacuum to yield the intermediate, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

#### Step 2: Synthesis of **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate**

- Rationale: Phosphorus oxychloride ( $\text{POCl}_3$ ) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings (especially pyrimidones and pyridones) into chloro groups. The reaction proceeds via a Vilsmeier-Haack type intermediate.
- Procedure:

1. In a fume hood, carefully add Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 equivalents). A small amount of a tertiary amine base like N,N-dimethylaniline can be added as a catalyst.


2. Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS.
3. After the reaction is complete, allow the mixture to cool to room temperature.
4. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.  
Caution: This is a highly exothermic and hazardous step that releases HCl gas. It must be performed in a well-ventilated fume hood.
5. The aqueous mixture is then extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
6. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
8. The crude product can be purified by column chromatography on silica gel to afford the final product.

## Chemical Reactivity and Applications

The reactivity of **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate** is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro and ester groups. The C2-chloro atom is particularly susceptible to nucleophilic aromatic substitution (S<sub>n</sub>Ar).

## Key Functional Group Transformations

The compound serves as a versatile scaffold, allowing for modification at three primary sites: the C2-chloro group, the C5-ester, and the C4-methyl group (though the latter is less commonly modified).



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate**.

## Role in Drug Discovery and Agrochemicals

This compound is a cornerstone intermediate for synthesizing a wide array of high-value molecules.

- **Pharmaceutical Development:** It is a key building block for active pharmaceutical ingredients (APIs). The pyrimidine core is a common feature in many drugs, and the reactive 'handles' on this molecule allow for the systematic construction of complex targets. It has been utilized in the development of antivirals, antibacterials, and agents targeting neurological disorders[1][3]. Its structure is particularly valuable for creating kinase inhibitors, where the pyrimidine can act as a hinge-binding motif.
- **Agrochemical Chemistry:** In agriculture, it serves as a precursor for advanced herbicides and fungicides[1]. The ability to readily displace the chloro group allows for the introduction of various toxophores tailored for specific pest control applications.
- **Organic Synthesis:** Beyond specific industries, it is a versatile tool for academic and industrial chemists to construct complex molecular architectures[1][3].

## Safety, Handling, and Storage

Proper handling of **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate** is crucial to ensure laboratory safety. The compound is classified with several hazards that require appropriate personal protective equipment (PPE) and engineering controls.

## GHS Hazard Classification

| Hazard Code        | Description                                                | Class                                                    |
|--------------------|------------------------------------------------------------|----------------------------------------------------------|
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4        |
| H315               | Causes skin irritation.                                    | Skin Corrosion/Irritation, Cat. 2                        |
| H319               | Causes serious eye irritation.                             | Serious Eye Damage/Irritation, Cat. 2A                   |
| H335               | May cause respiratory irritation.                          | Specific Target Organ Toxicity (Single Exposure), Cat. 3 |

Source:[2]

## Safe Handling Protocol

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
  - Eye Protection: Use chemical safety goggles or a face shield.
  - Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[4].
- Spill Response: In case of a spill, secure the area. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a

solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

## First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[5][6].
- In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician[5][6].
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[5][6].
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[5].

## Conclusion

**Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate** (CAS: 188781-08-0) is a high-value chemical intermediate whose utility is rooted in its versatile and predictable reactivity. The presence of a strategically positioned chloro atom on the pyrimidine ring makes it an ideal substrate for nucleophilic substitution, enabling the facile synthesis of diverse libraries of compounds. Its importance in the pharmaceutical and agrochemical industries continues to grow as researchers leverage its structure to build novel, effective, and specific molecules. A thorough understanding of its synthesis, reactivity, and safety is essential for any scientist working with this powerful synthetic building block.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]

- 2. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 188781-08-0 [smolecule.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [CAS number for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321581#cas-number-for-ethyl-2-chloro-4-methylpyrimidine-5-carboxylate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)